molecular formula C14H18FN3O B11745522 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine

Cat. No.: B11745522
M. Wt: 263.31 g/mol
InChI Key: YUKZSGOACNCEJR-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethylamine moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. The fluoroethyl group is introduced through a nucleophilic substitution reaction, while the methoxyphenylmethylamine moiety is attached via a reductive amination process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(2-iodoethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine apart is its fluoroethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C14H18FN3O/c1-19-14-5-3-2-4-12(14)10-16-11-13-6-8-17-18(13)9-7-15/h2-6,8,16H,7,9-11H2,1H3

InChI Key

YUKZSGOACNCEJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=NN2CCF

Origin of Product

United States

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